molecular formula C15H11N3O3S B437974 N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 300569-51-1

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No. B437974
CAS RN: 300569-51-1
M. Wt: 313.3g/mol
InChI Key: XRKIUCQKQITOLK-UHFFFAOYSA-N
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Description

“N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide” would likely be determined by the benzothiazole ring and the nitrobenzamide group. The benzothiazole ring is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are carbon, nitrogen, and sulfur .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzothiazole derivatives have been found to have anti-tubercular activity, potentially targeting MmpL3, a mycobacterial mycolic acid transporter .

Safety and Hazards

As with any chemical compound, handling “N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would likely involve further exploration of the biological activities of “N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide” and similar compounds, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9-2-7-12-13(8-9)22-15(16-12)17-14(19)10-3-5-11(6-4-10)18(20)21/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKIUCQKQITOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

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